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Cat. No.: B042515 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
Methylcyclohexanecarboxylic acid (CAS No. 1123-25-7), a compound of interest to

researchers in organic synthesis and drug development. This document summarizes infrared

(IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data in a structured

format, outlines detailed experimental protocols for data acquisition, and presents a visual

workflow for spectroscopic analysis. This guide is intended for researchers, scientists, and

professionals in the field of drug development.

Spectroscopic Data Summary
The following tables present the key spectroscopic data for 1-Methylcyclohexanecarboxylic
acid, facilitating easy comparison and reference.

Infrared (IR) Spectroscopy Data
The infrared spectrum of 1-Methylcyclohexanecarboxylic acid is characterized by the

presence of a broad hydroxyl stretch from the carboxylic acid group and a strong carbonyl

stretch.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b042515?utm_src=pdf-interest
https://www.benchchem.com/product/b042515?utm_src=pdf-body
https://www.benchchem.com/product/b042515?utm_src=pdf-body
https://www.benchchem.com/product/b042515?utm_src=pdf-body
https://www.benchchem.com/product/b042515?utm_src=pdf-body
https://www.benchchem.com/product/b042515?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Assignment Intensity

2930 - 2860 C-H stretching (cyclohexyl) Strong

2670 - 2550
O-H stretching (carboxylic acid

dimer)
Broad, Strong

1700
C=O stretching (carboxylic

acid)
Strong

1450 C-H bending (cyclohexyl) Medium

1290 C-O stretching / O-H bending Medium

940 O-H bending (out-of-plane) Broad, Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of

the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopic Data

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~12.0 Singlet (broad) 1H -COOH

~2.2 - 1.2 Multiplet 10H Cyclohexyl protons

~1.2 Singlet 3H -CH₃

¹³C NMR Spectroscopic Data
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Chemical Shift (ppm) Assignment

~185 -COOH

~45 C1 (quaternary)

~36 Cyclohexyl CH₂

~26 Cyclohexyl CH₂

~23 Cyclohexyl CH₂

~22 -CH₃

Mass Spectrometry (MS) Data
The electron ionization mass spectrum of 1-Methylcyclohexanecarboxylic acid exhibits a

molecular ion peak and characteristic fragmentation patterns.

m/z Relative Intensity (%) Assignment

142 10 [M]⁺

127 30 [M - CH₃]⁺

97 100 [M - COOH]⁺

81 70 [C₆H₉]⁺

69 45 [C₅H₉]⁺

55 85 [C₄H₇]⁺

41 95 [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To obtain the infrared absorption spectrum of solid 1-Methylcyclohexanecarboxylic
acid.

Methodology: Attenuated Total Reflectance (ATR)

Instrument Preparation: The FTIR spectrometer, equipped with a diamond ATR crystal, is

purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide

interference. A background spectrum of the clean, empty ATR crystal is recorded.

Sample Preparation: A small amount of solid 1-Methylcyclohexanecarboxylic acid is

placed directly onto the ATR crystal.

Data Acquisition: A pressure arm is applied to ensure good contact between the sample and

the crystal. The infrared spectrum is then recorded, typically by co-adding 16 or 32 scans at

a resolution of 4 cm⁻¹.

Data Processing: The resulting interferogram is Fourier-transformed to produce the final

infrared spectrum. The spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of 1-Methylcyclohexanecarboxylic acid.

Methodology:

Sample Preparation: Approximately 5-10 mg of 1-Methylcyclohexanecarboxylic acid is

dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or

deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and

¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

¹H NMR Data Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR

spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.
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¹³C NMR Data Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C

NMR spectrum, resulting in a spectrum where each unique carbon atom appears as a single

peak. A larger number of scans is typically required for ¹³C NMR due to the lower natural

abundance of the ¹³C isotope.

Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-

corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are

referenced to TMS.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation

pattern of 1-Methylcyclohexanecarboxylic acid.

Methodology:

Sample Preparation: A dilute solution of 1-Methylcyclohexanecarboxylic acid is prepared

in a volatile organic solvent, such as dichloromethane or methanol.

GC Separation: A small volume of the sample solution (typically 1 µL) is injected into the gas

chromatograph. The sample is vaporized in the heated injection port and carried by an inert

gas (e.g., helium) through a capillary column. The column temperature is programmed to

increase over time to separate the analyte from any impurities.

MS Analysis: As the analyte elutes from the GC column, it enters the mass spectrometer.

The molecules are ionized, typically by electron ionization (EI). The resulting ions are then

separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a

quadrupole).

Data Acquisition and Processing: The detector records the abundance of each ion at

different m/z values, generating a mass spectrum. The data system plots the relative ion

abundance versus m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 1-Methylcyclohexanecarboxylic acid.
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
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To cite this document: BenchChem. [Spectroscopic Analysis of 1-
Methylcyclohexanecarboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b042515#spectroscopic-data-of-1-
methylcyclohexanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b042515#spectroscopic-data-of-1-methylcyclohexanecarboxylic-acid
https://www.benchchem.com/product/b042515#spectroscopic-data-of-1-methylcyclohexanecarboxylic-acid
https://www.benchchem.com/product/b042515#spectroscopic-data-of-1-methylcyclohexanecarboxylic-acid
https://www.benchchem.com/product/b042515#spectroscopic-data-of-1-methylcyclohexanecarboxylic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b042515?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

